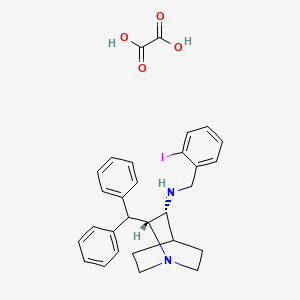
Sal de oxalato de L-703,606 hidratada
Descripción general
Descripción
El oxalato de L-703,606 es un antagonista potente y selectivo del receptor de neuroquinina-1 (NK1). Este compuesto se utiliza ampliamente en la investigación científica, particularmente en estudios relacionados con la secreción de ácido gástrico y los sistemas de receptores de neuropéptidos . Su estructura química es cis-2-(difenilmetil)-N-[(2-yodofenil)metil]-1-azabiciclo[2.2.2]octan-3-amina sal de oxalato .
Aplicaciones Científicas De Investigación
El oxalato de L-703,606 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto modelo en estudios de reacciones de sustitución nucleófila y ciclización.
Biología: Se investiga su papel en los sistemas de receptores de neuropéptidos y sus efectos sobre la secreción de ácido gástrico.
Medicina: Se explora como un posible agente terapéutico para afecciones que involucran el antagonismo del receptor NK1, como las náuseas y los vómitos.
Industria: Se utiliza en el desarrollo de nuevos productos farmacéuticos y como compuesto de referencia en el control de calidad
Mecanismo De Acción
El oxalato de L-703,606 ejerce sus efectos antagonizando selectivamente el receptor NK1. Este receptor está involucrado en la regulación de varios procesos fisiológicos, incluida la percepción del dolor, la respuesta al estrés y la secreción de ácido gástrico. Al bloquear el receptor NK1, el oxalato de L-703,606 inhibe la unión de su ligando natural, la sustancia P, modulando así estos procesos fisiológicos .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
L-703,606 oxalate salt hydrate plays a crucial role in biochemical reactions by interacting with the NK-1 tachykinin receptor. This receptor is involved in various physiological processes, including pain transmission, inflammation, and stress responses. L-703,606 oxalate salt hydrate binds to the NK-1 receptor with high affinity, thereby inhibiting the binding of its natural ligand, substance P . This inhibition prevents the downstream signaling pathways that are typically activated by substance P, leading to a reduction in pain and inflammation .
Cellular Effects
L-703,606 oxalate salt hydrate exerts significant effects on various cell types and cellular processes. In neuronal cells, it inhibits the NK-1 receptor, which is known to play a role in pain perception and stress responses . By blocking this receptor, L-703,606 oxalate salt hydrate can reduce the release of pro-inflammatory cytokines and other mediators involved in pain and inflammation . Additionally, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism, further highlighting its impact on cellular function .
Molecular Mechanism
The molecular mechanism of action of L-703,606 oxalate salt hydrate involves its binding to the NK-1 receptor, thereby preventing the binding of substance P . This competitive inhibition blocks the receptor’s activation and subsequent signaling cascades. The inhibition of NK-1 receptor signaling leads to a decrease in the release of pro-inflammatory mediators and a reduction in pain and inflammation . Furthermore, L-703,606 oxalate salt hydrate may also modulate gene expression by influencing transcription factors and other regulatory proteins involved in the inflammatory response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-703,606 oxalate salt hydrate have been observed to change over time. The compound is relatively stable under desiccated conditions and can maintain its activity for extended periods . Its stability may be compromised in the presence of moisture, leading to degradation and a reduction in its efficacy . Long-term studies have shown that L-703,606 oxalate salt hydrate can have sustained effects on cellular function, particularly in reducing inflammation and pain over prolonged periods .
Dosage Effects in Animal Models
The effects of L-703,606 oxalate salt hydrate vary with different dosages in animal models. At lower doses, the compound effectively inhibits the NK-1 receptor and reduces pain and inflammation without causing significant adverse effects . At higher doses, L-703,606 oxalate salt hydrate may exhibit toxic effects, including potential hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage to achieve therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
L-703,606 oxalate salt hydrate is involved in various metabolic pathways, primarily through its interaction with the NK-1 receptor . The compound is metabolized in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . This metabolism results in the formation of various metabolites, which are subsequently excreted through the kidneys . The metabolic pathways of L-703,606 oxalate salt hydrate can influence its efficacy and safety profile, highlighting the importance of understanding its biotransformation .
Transport and Distribution
The transport and distribution of L-703,606 oxalate salt hydrate within cells and tissues are mediated by various transporters and binding proteins . The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, L-703,606 oxalate salt hydrate can accumulate in specific tissues, such as the liver and kidneys, where it undergoes metabolism and excretion . Understanding the transport and distribution of this compound is essential for optimizing its therapeutic potential .
Subcellular Localization
L-703,606 oxalate salt hydrate is primarily localized to the cell membrane, where it interacts with the NK-1 receptor . This subcellular localization is crucial for its activity, as it allows the compound to effectively inhibit receptor signaling . Additionally, L-703,606 oxalate salt hydrate may undergo post-translational modifications that influence its targeting to specific cellular compartments . These modifications can affect the compound’s activity and function, further highlighting the importance of understanding its subcellular localization .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del oxalato de L-703,606 implica múltiples pasos, comenzando con la formación de la estructura principal de azabiciclo[2.2.2]octano. Los pasos clave incluyen:
Formación del núcleo de azabiciclo[2.2.2]octano: Esto se logra a través de una serie de reacciones de ciclización.
Introducción de los grupos difenilmetil e yodofenilo: Estos grupos se introducen mediante reacciones de sustitución nucleófila.
Formación de la sal de oxalato: El paso final implica la reacción de la base libre con ácido oxálico para formar la sal de oxalato.
Métodos de producción industrial
La producción industrial del oxalato de L-703,606 sigue rutas sintéticas similares pero se optimiza para la producción a gran escala. Esto incluye el uso de reactivos y condiciones de alto rendimiento, así como técnicas de purificación como recristalización y cromatografía para asegurar la pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
El oxalato de L-703,606 se somete a varios tipos de reacciones químicas, que incluyen:
Sustitución nucleófila: Esta reacción se utiliza para introducir los grupos difenilmetil e yodofenilo.
Ciclización: Esta reacción forma el núcleo de azabiciclo[2.2.2]octano.
Formación de sal: La reacción con ácido oxálico forma la sal de oxalato.
Reactivos y condiciones comunes
Sustitución nucleófila: Los reactivos comunes incluyen haluros de alquilo y nucleófilos como aminas.
Ciclización: Esta reacción a menudo requiere catalizadores y condiciones de temperatura específicas.
Formación de sal: Se utiliza ácido oxálico para formar la sal de oxalato.
Productos principales
El producto principal de estas reacciones es el oxalato de L-703,606, con la formación de compuestos intermedios como la base libre y varios derivados sustituidos .
Comparación Con Compuestos Similares
El oxalato de L-703,606 es único en su alta potencia y selectividad para el receptor NK1. Los compuestos similares incluyen:
Aprepitant: Otro antagonista del receptor NK1 utilizado clínicamente para la prevención de náuseas y vómitos.
Rolapitant: Un antagonista del receptor NK1 de acción prolongada con aplicaciones similares.
Fosnetupitant: Un profármaco de netupitant, también utilizado por su antagonismo del receptor NK1
Estos compuestos comparten mecanismos de acción similares pero difieren en sus propiedades farmacocinéticas y aplicaciones clínicas.
Propiedades
IUPAC Name |
2-benzhydryl-N-[(2-iodophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29IN2.C2H2O4/c28-24-14-8-7-13-23(24)19-29-26-22-15-17-30(18-16-22)27(26)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21;3-1(4)2(5)6/h1-14,22,25-27,29H,15-19H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLWXEPQCNQPNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2C(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5I.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31IN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



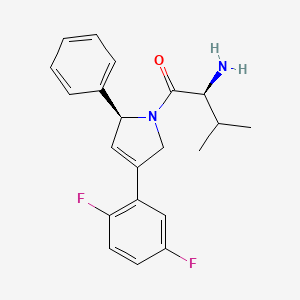

![methyl (15S,16R,18R)-16-methoxy-4,15-dimethyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate](/img/structure/B1673860.png)



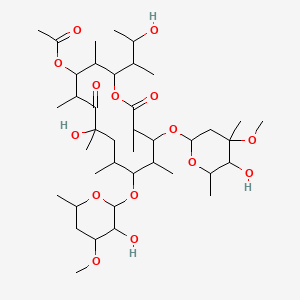
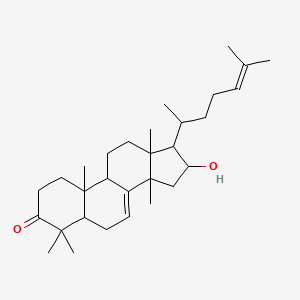
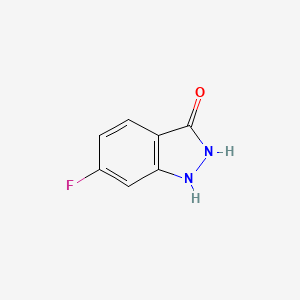


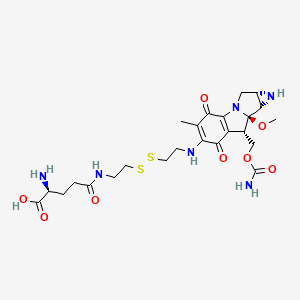
![5,11-Dihydro-5-(2-diethylaminoethylamino)[1]benzoxepino[3,4-b]pyridine](/img/structure/B1673877.png)
